molecular formula C11H10ClNO2S2 B5147553 N-(3-chloro-4-methylphenyl)thiophene-2-sulfonamide

N-(3-chloro-4-methylphenyl)thiophene-2-sulfonamide

Cat. No.: B5147553
M. Wt: 287.8 g/mol
InChI Key: KOTPGHDHHVOARW-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)thiophene-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur, and a sulfonamide group attached to a chlorinated methylphenyl ring. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2S2/c1-8-4-5-9(7-10(8)12)13-17(14,15)11-3-2-6-16-11/h2-7,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTPGHDHHVOARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)thiophene-2-sulfonamide typically involves the reaction of 3-chloro-4-methylaniline with thiophene-2-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(3-chloro-4-methylphenyl)thiophene-2-sulfonamide can be scaled up using similar reaction conditions. The process involves the use of large reactors and efficient mixing to ensure uniformity. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the product. The final product is typically purified by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)thiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide moiety.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)thiophene-2-sulfonamide involves the inhibition of bacterial enzymes that are essential for folic acid synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of dihydrofolic acid, a precursor to folic acid, thereby inhibiting bacterial growth.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another sulfonamide with a thiazole ring instead of a thiophene ring.

    2-Butylthiophene: A thiophene derivative used in the synthesis of anticancer agents.

    2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.

Uniqueness

N-(3-chloro-4-methylphenyl)thiophene-2-sulfonamide is unique due to its specific combination of a thiophene ring and a sulfonamide group attached to a chlorinated methylphenyl ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

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